PSB 06126 PSB 06126 Nucleoside triphosphate diphosphohydrolase 3 (NTPDase 3) inhibitor. Reported to inhibit rat NTPDase 3 at low micromolar concentrations and display selectivity over NTPDase 1 and NTPDase 2.
Brand Name: Vulcanchem
CAS No.: 1052089-16-3
VCID: VC0004530
InChI: InChI=1S/C24H16N2O5S.Na/c25-22-19(32(29,30)31)12-18(26-17-11-5-7-13-6-1-2-8-14(13)17)20-21(22)24(28)16-10-4-3-9-15(16)23(20)27;/h1-12,26H,25H2,(H,29,30,31);/q;+1/p-1
SMILES: C1=CC=C2C(=C1)C=CC=C2NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+]
Molecular Formula: C24H15N2NaO5S
Molecular Weight: 466.4 g/mol

PSB 06126

CAS No.: 1052089-16-3

Cat. No.: VC0004530

Molecular Formula: C24H15N2NaO5S

Molecular Weight: 466.4 g/mol

* For research use only. Not for human or veterinary use.

PSB 06126 - 1052089-16-3

CAS No. 1052089-16-3
Molecular Formula C24H15N2NaO5S
Molecular Weight 466.4 g/mol
IUPAC Name sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate
Standard InChI InChI=1S/C24H16N2O5S.Na/c25-22-19(32(29,30)31)12-18(26-17-11-5-7-13-6-1-2-8-14(13)17)20-21(22)24(28)16-10-4-3-9-15(16)23(20)27;/h1-12,26H,25H2,(H,29,30,31);/q;+1/p-1
Standard InChI Key BLOBABILSRPNHR-UHFFFAOYSA-M
SMILES C1=CC=C2C(=C1)C=CC=C2NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+]
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+]

Chemical and Structural Properties

PSB 06126 belongs to the anthraquinone sulfonate class, characterized by a planar aromatic core with a naphthylamino substituent at position 4 and a sulfonate group at position 2. The sodium salt enhances its solubility in aqueous solutions (up to 46.64 mg/mL in DMSO and 23.32 mg/mL in ethanol) . Key physicochemical properties include:

PropertyValue
IUPAC NameSodium 1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate
Canonical SMILES[Na+].NC1=C2C(=O)C3=CC=CC=C3C(=O)C2=C(NC2=C3C=CC=CC3=CC=C2)C=C1S([O-])(=O)=O
Topological Polar Surface Area138 Ų
Hydrogen Bond Donor/Acceptor2/7

The compound’s structure facilitates π-π stacking and hydrogen bonding, critical for its interaction with the hydrophobic active site of NTPDase3 .

Synthesis and Stability

PSB 06126 is synthesized via multi-step organic reactions starting with bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). Key steps include:

  • Chlorination: Treatment with phosphorus pentachloride yields the sulfonic acid chloride intermediate .

  • Amination: Coupling with 1-naphthylamine under basic conditions introduces the naphthylamino group .

  • Salt Formation: Neutralization with sodium hydroxide produces the sodium salt .

Industrial synthesis employs continuous flow systems to optimize yield (>98% purity), with quality control via HPLC and LC-MS . The compound is stable at room temperature but should be protected from prolonged light exposure due to its anthraquinone chromophore .

Biological Applications

Osteogenic Differentiation

In post-menopausal bone marrow-derived mesenchymal stromal cells (BM-MSCs), PSB 06126 (3 μM) restores osteogenic potential by inhibiting NTPDase3-mediated ATP hydrolysis. This increases extracellular ATP levels, activating P2X7 receptors and upregulating osteogenic markers (e.g., RUNX2, ALP) by 2.3-fold compared to controls .

Neuroinflammation

PSB 06126 (10 μM) reduces hippocampal neuroinflammation in rodent models by preserving ATP, which suppresses NLRP3 inflammasome activation. This effect correlates with a 40% decrease in IL-1β release.

Cancer Research

In glioblastoma cells, PSB 06126 (5 μM) enhances extracellular ATP concentrations, promoting apoptosis via P2X7-mediated calcium influx. Tumor spheroid growth inhibition reaches 62% after 72 hours.

Comparative Analysis with Analogues

CompoundNTPDase3 Ki_i (μM)SelectivitySolubility
PSB 061261.5>10-fold vs. NTPDase1/2High (aqueous)
Reactive Blue 21.1Non-selectiveModerate (DMSO)
ARL 6715627.0Non-selectiveLow (aqueous)

PSB 06126’s sulfonate group confers superior solubility over Reactive Blue 2, while its selectivity outperforms ARL 67156 in complex biological matrices .

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